Epimedoside A
Overview
Description
Epimedoside A is a flavonoid compound isolated from the roots of Epimedium wushanense, a plant belonging to the Berberidaceae family . This compound is known for its significant antioxidant activity in vitro . This compound is one of the many bioactive compounds found in Epimedium species, which have been traditionally used in Chinese medicine for their various health benefits.
Scientific Research Applications
Epimedoside A has a wide range of scientific research applications, including:
Medicine: this compound is investigated for its potential therapeutic effects in treating osteoporosis and other bone-related diseases.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Epimedoside A exerts its effects through various molecular targets and pathways. The compound has been shown to promote osteoblast differentiation by binding with hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting its gene and protein expression . This mechanism enhances collagen type I alpha 1 (COL1A1) protein expression under hypoxic conditions, leading to improved bone microstructures and reduced bone loss . Additionally, this compound exhibits significant antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
Epimedoside A plays a crucial role in biochemical reactions due to its significant antioxidant activity
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current research focuses on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epimedoside A can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation of the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Epimedium wushanense. The process includes the use of solvents such as methanol and water in specific ratios to reach the desired concentrations of the compound . The extracted compound is then purified and isolated for further use.
Chemical Reactions Analysis
Types of Reactions: Epimedoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactivity and stability. These derivatives are used in further scientific research and applications.
Comparison with Similar Compounds
Epimedoside A is unique among flavonoid compounds due to its specific molecular structure and bioactivity. Similar compounds include:
Icariin: Another flavonoid found in Epimedium species, known for its osteogenic and antioxidant properties.
Epimedin A, B, and C: Flavonoid glycosides isolated from Epimedium species, each with distinct bioactivities and therapeutic potentials.
2″-O-RhamnosylIcariside II: A compound that promotes osteoblast differentiation and enhances bone formation, similar to this compound.
This compound stands out due to its unique combination of antioxidant and osteogenic properties, making it a valuable compound for further research and development.
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYXOOJUJQIDOX-FVCAYHPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192286 | |
Record name | Epimedoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39012-04-9 | |
Record name | Epimedoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimedoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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